molecular formula C20H21NO4 B5650083 1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone

1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone

Cat. No. B5650083
M. Wt: 339.4 g/mol
InChI Key: JQPPSCWZGSIZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of complex organic compounds, such as those containing morpholine and benzodioxin groups, are of significant interest in the field of medicinal chemistry and materials science. These compounds often exhibit unique physical, chemical, and biological properties, making them valuable for various applications, including as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to "1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone" often involves multi-step reactions that include the formation of morpholine and benzodioxin moieties. For example, Bao et al. (2008) describe a Cu2O-catalyzed tandem ring-opening/coupling cyclization process for the synthesis of 2,3-dihydro-1,4-benzodioxins, which could be relevant for forming the benzodioxin part of the target molecule (Bao, Yunyun Liu, Xin Lv, & W. Qian, 2008).

Molecular Structure Analysis

The structural analysis of similar compounds often employs techniques such as NMR, X-ray crystallography, and computational modeling. For instance, Aljohani et al. (2019) utilized single crystal X-ray crystallography to determine the structure of morpholine-containing compounds, revealing details about their conformation and intramolecular interactions (Aljohani, M. Said, D. Lentz, et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving morpholine and benzodioxin units include nucleophilic substitutions, ring-opening reactions, and cyclizations. These reactions can significantly alter the physical and chemical properties of the compounds, such as solubility, stability, and reactivity. The study by Isakhanyan et al. (2014) explores the synthesis and antibacterial activity of morpholine conjugates, highlighting the impact of morpholine on the biological activity of these compounds (Isakhanyan, Gevorgyan, Arakelyan, et al., 2014).

properties

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(22)15-2-4-18(21-6-8-23-9-7-21)17(12-15)16-3-5-19-20(13-16)25-11-10-24-19/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPPSCWZGSIZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.